

A Comparative Analysis of Crystal Packing in Dimethyl 5-iodoisophthalate and Its Derivatives

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Compound of Interest

Compound Name: *Dimethyl 5-iodoisophthalate*

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The spatial arrangement of molecules in a crystalline solid, known as crystal packing, profoundly influences the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. A comprehensive understanding of the intermolecular interactions that govern crystal packing is therefore paramount in drug development and materials science. This guide provides an objective comparison of the crystal packing of **Dimethyl 5-iodoisophthalate** and its derivatives, supported by experimental data, to elucidate the role of substituent effects on their supramolecular architecture.

Key Findings and Comparative Data

The substitution at the 5-position of the isophthalate ring significantly alters the intermolecular interactions and, consequently, the crystal packing. A summary of the crystallographic data for **Dimethyl 5-iodoisophthalate** and its bromo, nitro, and ethynyl derivatives is presented below.

Compound	Polymorph	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
Dimethy l 5-iodo isop hthala late	Form A	C ₁₀ H ₉ I O ₄	Ortho rho mbi c	Pna 2 ₁	7.74 83	19.3 451	7.23 38	90	90	90	4	[1]
Dimethy l 5-iodo isop hthala late	Form B	-	-	-	-	-	-	-	-	-	-	[1]
Dimethy l 5-bro moi sop hthala late	Form I	C ₁₀ H ₉ B rO ₄	-	-	-	-	-	-	-	-	-	[1]
Dimethy l 5-bro moi sop hthala late	Form II	-	-	-	-	-	-	-	-	-	-	[1]

Dimethyl 5-iodoisophthalate	-	C ₁₀ H ₉ N O ₆	Triclinic	P-1	4.0130	10.660	12.643	106.11	93.74	91.46	2	[2]
Dimethyl 5-ethynylisophthalate	-	C ₁₂ H ₁₀ O ₄	Orthorhombic	Pnma	-	-	-	90	90	90	-	[3]

Intermolecular Interactions: A Comparative Overview

The subtle interplay of various non-covalent interactions, including hydrogen bonds, halogen bonds, and π - π stacking, dictates the overall crystal packing.

Dimethyl 5-iodoisophthalate (Form A)

In this structure, the crystal packing is primarily governed by a combination of C—H...O hydrogen bonds and I...O halogen bonds. The methyl carboxylate groups are tilted with respect to the benzene ring, facilitating the formation of a three-dimensional supramolecular network.[3]

Dimethyl 5-ethynylisophthalate

In contrast to the iodo-derivative, the ethynyl derivative exhibits a planar molecular framework. The crystal structure is stabilized by C—H...O hydrogen bonds involving the ethynyl proton and carbonyl oxygen atoms, leading to the formation of infinite one-dimensional strands. These strands are further organized into two-dimensional sheets through π - π stacking interactions between the aromatic rings.[3]

Dimethyl 5-nitroisophthalate

The crystal structure of the nitro-derivative features a packing arrangement where the nitro group is slightly twisted out of the plane of the benzene ring.^[2] The primary intermolecular interactions are likely to be C—H...O hydrogen bonds and dipole-dipole interactions involving the nitro and ester functional groups.

Polymorphism in Halogenated Derivatives

Recent studies have revealed the existence of polymorphism in both **Dimethyl 5-iodoisophthalate** (Forms A and B) and Dimethyl 5-bromoisophthalate (Forms I and II).^[1] This phenomenon highlights the sensitivity of the crystal packing to crystallization conditions and the subtle energy differences between different packing arrangements. The study of these polymorphs is crucial as different forms can exhibit distinct physical properties.

Experimental Protocols

Synthesis of Dimethyl 5-iodoisophthalate

Dimethyl 5-aminoisophthalate is diazotized using sodium nitrite in hydrochloric acid at 0°C. Subsequently, an aqueous solution of potassium iodide is added to the diazonium salt solution, and the mixture is stirred to facilitate the iodination reaction. The product, **Dimethyl 5-iodoisophthalate**, is then isolated.

Synthesis of Dimethyl 5-ethynylisophthalate

This derivative is synthesized from **Dimethyl 5-iodoisophthalate** via a Sonogashira coupling reaction with a suitable acetylene source, catalyzed by a palladium complex.

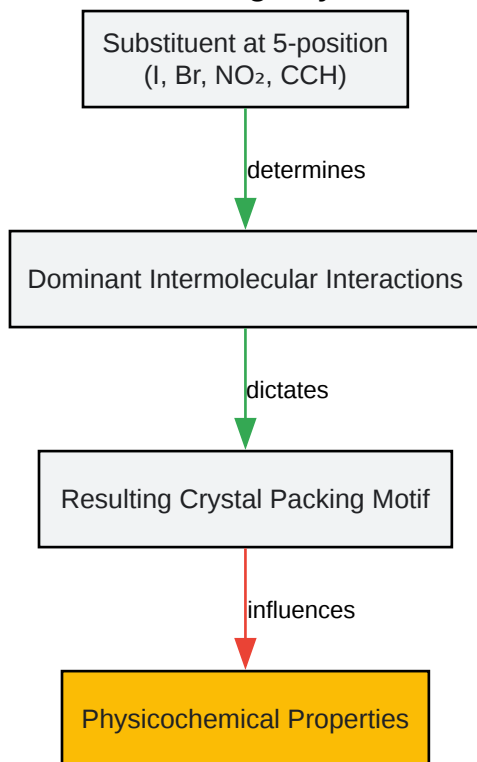
Single Crystal X-ray Diffraction

Single crystals of the compounds are mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K for the nitro-derivative). The structures are solved by direct methods and refined by full-matrix least-squares on F^2 .

Logical Relationships in Crystal Packing

The following diagrams illustrate the key factors influencing the crystal packing of **Dimethyl 5-iodoisophthalate** and its derivatives.

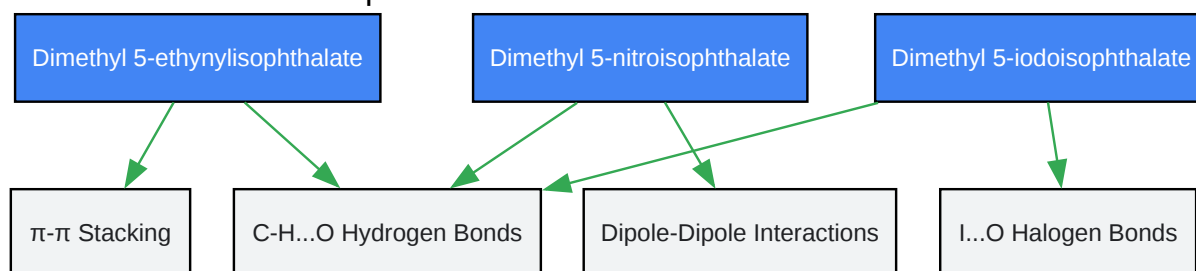
Factors Influencing Crystal Packing



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Caption: Key determinants of crystal packing.

Comparison of Intermolecular Interactions



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Caption: Dominant interactions in each derivative.

Conclusion

The choice of substituent at the 5-position of the dimethyl isophthalate scaffold provides a powerful tool for crystal engineering. The iodo-substituent promotes the formation of a three-dimensional network through a combination of hydrogen and halogen bonds. In contrast, the linear ethynyl group leads to a layered structure dominated by hydrogen bonds and π - π stacking. The nitro-substituent introduces strong dipole-dipole interactions, which, along with hydrogen bonds, direct the crystal packing. The discovery of polymorphism in the halogenated derivatives further underscores the complexity and tunability of the solid-state structures of these compounds. This comparative analysis provides a framework for the rational design of crystalline materials with desired properties for applications in the pharmaceutical and materials science industries.

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